1,6-Hexanediamine dihydrochloride

説明

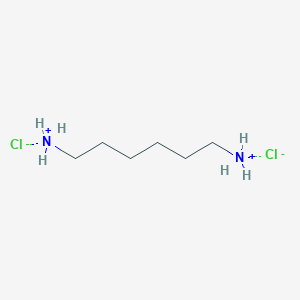

Structure

3D Structure of Parent

特性

IUPAC Name |

hexane-1,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVQMBLTFKAIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-09-4 (Parent) | |

| Record name | 1,6-Hexanediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6055-52-3 | |

| Record name | 1,6-Hexanediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF950ZP7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Hexanediamine Dihydrochloride

This technical guide provides a comprehensive overview of 1,6-Hexanediamine (B7767898) dihydrochloride (B599025), a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

1,6-Hexanediamine dihydrochloride, also known as hexamethylenediamine (B150038) dihydrochloride, is the dihydrochloride salt of the aliphatic diamine 1,6-hexanediamine.[1][2][3] Its unique properties make it a versatile building block in various chemical syntheses.

General Information

| Identifier | Value |

| Chemical Name | 1,6-Hexanediamine dihydrochloride |

| CAS Number | 6055-52-3[1][2] |

| Molecular Formula | C₆H₁₈Cl₂N₂[1][2] |

| Synonyms | Hexamethylenediamine dihydrochloride, 1,6-Diaminohexane dihydrochloride[1][2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of 1,6-Hexanediamine dihydrochloride is presented below.

| Property | Value |

| Molecular Weight | 189.13 g/mol [1][2] |

| Appearance | Almost white crystalline powder[1][2] |

| Melting Point | 256-257 °C (lit.)[1][2] |

| Boiling Point | 205 °C at 760 mmHg[1] |

| Solubility | Freely soluble in water[1][2] |

| Vapor Pressure | 0.0208 mmHg at 25°C[1] |

Experimental Protocols

Purification by Recrystallization

A common method for the purification of 1,6-Hexanediamine dihydrochloride is recrystallization.

Methodology:

-

Dissolve the crude 1,6-Hexanediamine dihydrochloride salt in a minimal amount of hot water or ethanol.[2]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce crystallization.

-

For further crystal formation, the solution can be placed in an ice bath.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent (water or ethanol) to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

Applications and Synthesis Pathways

1,6-Hexanediamine dihydrochloride serves as a crucial intermediate in several industrial applications, most notably in the production of polymers.

Intermediate in Nylon Synthesis

The free base, 1,6-hexanediamine, is a key monomer in the manufacture of Nylon 6,6. The dihydrochloride salt can be a stable precursor for the generation of the free diamine.

Synthesis of Polymeric Diguanides

1,6-Hexanediamine dihydrochloride is a starting material for the synthesis of polymeric diguanides.[1][2] These compounds are investigated for various applications, including potential use as antimicrobial agents. The synthesis involves the fusion of 1,6-di-(N³-cyano-N¹-guanidino)-hexane, which can be derived from 1,6-hexanediamine.[1][2]

The logical workflow for the utilization of 1,6-Hexanediamine dihydrochloride in the synthesis of polymeric diguanides can be visualized as follows:

Safety and Handling

1,6-Hexanediamine dihydrochloride is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment.

Hazard Identification

| Hazard Code | Description |

| Xi | Irritant |

| R36/37/38 | Irritating to eyes, respiratory system and skin |

Safety Recommendations

| Safety Statement | Description |

| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice |

| S37/39 | Wear suitable gloves and eye/face protection |

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. In animal studies, toxicological data for 1,6-hexanediamine dihydrochloride has been used as a read-across for 1,6-hexanediamine due to the highly basic and caustic nature of the free base.[4] Studies have shown that it can cause respiratory irritation upon inhalation.[4]

References

what is the structure of 1,6-Hexanediamine dihydrochloride

An In-depth Technical Guide to the Structure of 1,6-Hexanediamine (B7767898) Dihydrochloride (B599025)

Introduction

1,6-Hexanediamine dihydrochloride, also known as hexamethylenediamine (B150038) dihydrochloride, is the salt form of the aliphatic diamine 1,6-hexanediamine.[1] Its chemical structure consists of a six-carbon backbone with protonated amino groups at each terminus, each associated with a chloride ion. This compound presents as a white to off-white crystalline powder.[1][2][3] It is a crucial intermediate in the chemical industry, most notably in the synthesis of polyamides like Nylon.[2][3] For researchers and professionals in drug development, its bifunctional nature makes it a valuable building block, serving as a flexible linker or spacer in the synthesis of more complex molecules and materials.

Chemical and Physical Properties

1,6-Hexanediamine dihydrochloride is characterized by its salt-like properties, including high water solubility and a high melting point, which distinguish it from its free base form, 1,6-hexanediamine.[2][3]

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | hexane-1,6-diamine;dihydrochloride | [4] |

| Synonyms | Hexamethylenediamine dihydrochloride, 1,6-Diaminohexane dihydrochloride | [3] |

| CAS Number | 6055-52-3 | [2][4] |

| Molecular Formula | C₆H₁₈Cl₂N₂ | [2][4] |

| Molecular Weight | 189.13 g/mol | [2][4] |

| Appearance | White to almost white crystalline powder | [1][2][3] |

| Melting Point | 256-257 °C (lit.) | [2][3] |

| Boiling Point | 205 °C at 760 mmHg | [3] |

| Solubility | Freely soluble in water | [2][3] |

Molecular Structure and Visualization

The structure of 1,6-hexanediamine dihydrochloride is defined by the dication of 1,6-hexanediamine, where both primary amine groups are protonated to form ammonium (B1175870) (-NH₃⁺) groups. These positively charged centers form ionic bonds with two chloride (Cl⁻) anions. This protonation significantly influences the molecule's physical properties, rendering it a stable, water-soluble solid.

Caption: Chemical structure of 1,6-Hexanediamine Dihydrochloride.

Experimental Protocols for Structural Elucidation

The confirmation of 1,6-hexanediamine dihydrochloride's structure relies on standard analytical techniques. The methodologies below describe the purpose and expected outcomes of key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

-

Methodology (¹H NMR): A sample is dissolved in a suitable deuterated solvent (e.g., D₂O) and analyzed. The resulting spectrum shows signals corresponding to chemically non-equivalent protons. For this structure, one would expect signals for the ammonium protons (-NH₃⁺) and distinct signals for the protons on the three different methylene (B1212753) (-CH₂-) groups in the hexane (B92381) chain.[5] The integration of these signals would correspond to the number of protons in each environment.

-

Methodology (¹³C NMR): A similar protocol is followed to obtain the ¹³C NMR spectrum. Due to the molecule's symmetry, three distinct signals are expected for the carbon atoms of the hexane backbone, confirming the linear six-carbon chain.

Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Methodology: A sample (typically prepared as a KBr pellet) is irradiated with infrared light. The resulting spectrum would show characteristic absorption bands for N-H stretching vibrations of the ammonium group (typically in the 3200-2800 cm⁻¹ region), C-H stretching of the aliphatic chain (around 2900 cm⁻¹), and N-H bending vibrations (around 1600-1500 cm⁻¹).

Synthesis and Purification Workflow

1,6-Hexanediamine dihydrochloride is synthesized by reacting the free base, 1,6-hexanediamine, with hydrochloric acid in a suitable solvent, followed by isolation of the resulting salt.

-

Experimental Protocol (Synthesis):

-

Dissolve 1,6-hexanediamine in a solvent like ethanol.

-

Slowly add two molar equivalents of concentrated hydrochloric acid to the solution while stirring. The reaction is exothermic and may require cooling.

-

The salt will precipitate out of the solution upon formation or cooling.

-

Collect the solid product by filtration.

-

-

Experimental Protocol (Purification):

Caption: General workflow for synthesis and purification.

Applications in Drug Development and Research

The well-defined length and bifunctional nature of the 1,6-hexanediamine backbone make its dihydrochloride salt a useful reagent.

-

Chemical Intermediate: It is a primary component in the synthesis of various materials and serves as a starting material for creating polymeric diguanides.[3]

-

Linker/Spacer: In drug development and biochemical research, the N-protected form of 1,6-hexanediamine (such as N-Boc-1,6-hexanediamine hydrochloride) is used to introduce a six-carbon aliphatic spacer. This is valuable for linking bioactive molecules to carrier molecules, preparing self-assembling prodrugs, or synthesizing functionalized polymers for applications like MRI contrast agents.

-

Toxicity Studies: The dihydrochloride salt is often used in toxicological assessments as a stable, water-soluble surrogate for the more caustic free base, 1,6-hexanediamine.[6][7]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | 6055-52-3 [chemicalbook.com]

- 3. Cas 6055-52-3,1,6-HEXANEDIAMINE DIHYDROCHLORIDE | lookchem [lookchem.com]

- 4. 1,6-Diaminohexane dihydrochloride | C6H18Cl2N2 | CID 2786615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE(6055-52-3) 1H NMR spectrum [chemicalbook.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1,6-Hexanediamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 1,6-hexanediamine (B7767898) dihydrochloride (B599025) in water and various organic solvents. Given the limited availability of precise quantitative data in public literature, this document focuses on presenting the existing qualitative and semi-quantitative information. Furthermore, it provides a detailed, generalized experimental protocol for determining its solubility, empowering researchers to ascertain precise values tailored to their specific laboratory conditions.

Understanding the Solubility Profile of 1,6-Hexanediamine Dihydrochloride

1,6-Hexanediamine dihydrochloride, a diamine salt, is generally characterized by its high polarity, which dictates its solubility behavior. The presence of two protonated amine groups and two chloride counter-ions allows for strong interactions with polar solvents, particularly water.

Data Presentation: Qualitative and Semi-Quantitative Solubility

| Solvent | Classification | Qualitative/Semi-Quantitative Solubility | Citation(s) |

| Water | Polar Protic | Freely soluble; some sources note a very faint turbidity may be observed. | [1][2] |

| Methanol (B129727) | Polar Protic | Soluble | |

| Ethanol | Polar Protic | One source suggests it can be crystallized from ethanol, implying solubility. | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

It is important to note that the term "soluble" without further quantification is a general descriptor. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol: Determining the Solubility of 1,6-Hexanediamine Dihydrochloride

The following section outlines a detailed methodology for determining the solubility of 1,6-hexanediamine dihydrochloride using the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility determination.[3][4][5][6][7]

Principle

An excess amount of the solid 1,6-hexanediamine dihydrochloride is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear filtrate is determined using a suitable analytical technique.

Materials and Equipment

-

1,6-Hexanediamine dihydrochloride (high purity)

-

Solvent of interest (e.g., deionized water, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a UV-Vis spectrophotometer if a suitable derivatization method is employed)

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Step-by-Step Procedure

-

Preparation of the Test Mixture:

-

Accurately weigh an amount of 1,6-hexanediamine dihydrochloride that is in clear excess of its expected solubility and add it to a vial.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of 1,6-hexanediamine dihydrochloride.

-

Note on Quantification Method: Direct UV-Vis spectroscopy may not be suitable for quantifying 1,6-hexanediamine dihydrochloride due to the lack of a strong chromophore in the molecule.[8] More suitable methods would include:

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a common and reliable method. The dihydrochloride salt may exhibit some UV absorbance at lower wavelengths.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity.[9]

-

Derivatization followed by UV-Vis Spectroscopy: The amine groups can be reacted with a chromophore-containing reagent to produce a derivative that can be quantified using a UV-Vis spectrophotometer.[10]

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Signaling Pathways and Logical Relationships

For the purpose of illustrating logical relationships in a research context, the following diagram depicts a decision-making process for selecting a suitable solvent system based on preliminary solubility tests.

Conclusion

This technical guide consolidates the available qualitative and semi-quantitative solubility data for 1,6-hexanediamine dihydrochloride and provides a robust, generalized experimental protocol for its quantitative determination. While the compound is known to be freely soluble in water and soluble in polar organic solvents like methanol and DMSO, precise solubility values are not widely reported. The detailed shake-flask methodology and discussion of appropriate analytical techniques provided herein are intended to empower researchers to obtain reliable and accurate solubility data, which is a critical parameter in drug development and various chemical research applications.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | 6055-52-3 [chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. Hexamethylenediamine (Hexanediamine (1,6-)) + volume measurement - analysis - Analytice [analytice.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Melting Point of 1,6-Hexanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 1,6-Hexanediamine dihydrochloride (B599025), a crucial physical property for its characterization, purity assessment, and application in various scientific and industrial fields, including as an intermediate in the manufacturing of nylon.[1]

Physicochemical Properties of 1,6-Hexanediamine Dihydrochloride

1,6-Hexanediamine dihydrochloride, also known as hexamethylenediamine (B150038) dihydrochloride, is a white to almost white crystalline powder.[1][2] It is freely soluble in water.[2] The key quantitative physical properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 256-257 °C | [2][3][4] |

| Molecular Formula | C₆H₁₈Cl₂N₂ | [5] |

| Molecular Weight | 189.13 g/mol | [2][4] |

| Boiling Point | 205 °C at 760 mmHg | [2] |

| Flash Point | 81.1 °C | [2] |

| Appearance | Almost white crystalline powder | [1][2] |

| Solubility | Freely soluble in water | [2] |

Experimental Protocol: Melting Point Determination

The melting point of 1,6-Hexanediamine dihydrochloride is determined using the capillary method, a standard technique for organic solids.[6] This method involves heating a small, packed sample in a capillary tube and observing the temperature range over which it melts.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Capillary tubes (one end sealed)

-

1,6-Hexanediamine dihydrochloride sample

-

Mortar and pestle

-

Spatula

-

Watch glass

Procedure

-

Sample Preparation:

-

Place a small amount of 1,6-Hexanediamine dihydrochloride on a clean, dry watch glass.

-

If the sample is not a fine powder, gently grind it to a fine consistency using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

-

Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[7]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).[3]

-

Record the approximate temperature at which the sample melts. This provides a rough estimate of the melting point.

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Melting Point Determination:

-

Insert a new, freshly packed capillary tube into the apparatus.

-

Rapidly heat the block to a temperature approximately 20 °C below the estimated melting point obtained in the rapid determination.

-

Reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3][6]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last crystal of the solid melts completely into a liquid (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting point range of the sample. For a pure substance, this range is typically narrow (0.5-1.0 °C).[6]

-

Experimental Workflow

Caption: Workflow for Melting Point Determination.

Logical Relationship for Purity Assessment

Caption: Melting Point and Compound Purity.

References

- 1. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | 6055-52-3 [chemicalbook.com]

- 2. Cas 6055-52-3,1,6-HEXANEDIAMINE DIHYDROCHLORIDE | lookchem [lookchem.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. parchem.com [parchem.com]

- 5. 1,6-Diaminohexane dihydrochloride | C6H18Cl2N2 | CID 2786615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,6-Hexanediamine Dihydrochloride: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1,6-Hexanediamine (B7767898) dihydrochloride (B599025) (HDDC). The information is compiled from various safety data sheets and technical reports to ensure a thorough understanding of the chemical's properties and associated hazards. This guide is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

1,6-Hexanediamine dihydrochloride is the dihydrochloride salt of 1,6-hexanediamine.[1] It is commonly used as an intermediate in the manufacturing of Nylon.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C6H18Cl2N2 | [4] |

| Molecular Weight | 189.12 g/mol | [4] |

| Appearance | Almost white crystalline powder | [2] |

| Melting Point | 256-257 °C (lit.) | [2][5] |

| Solubility | Freely soluble in water | [5] |

| pH | 2.5 - 6.0 (50 g/l at 25°C) | [5] |

| Hygroscopicity | Hygroscopic | [6] |

Hazard Identification and GHS Classification

1,6-Hexanediamine dihydrochloride is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Pictogram: [4]

-

Irritant

Toxicological Data

Toxicological studies are crucial for understanding the potential health effects of a substance. The following tables summarize key toxicity data for 1,6-Hexanediamine dihydrochloride and its parent compound, 1,6-hexanediamine (HDA), which is often used for read-across purposes.[7]

Acute Toxicity

| Route | Species | Value | Substance | Source |

| Oral LD50 | Rat (fasted) | 750 mg/kg bw | HDA | [7] |

| Oral LD50 | Rat (non-fasted) | 1127 mg/kg bw | HDA | [7] |

| Dermal LD50 | Rat | 1900 mg/kg bw | HDA | [7] |

Inhalation Toxicity

| Study Duration | Species | Exposure Level | Effects | Substance | Source |

| 2-week | Rat, Mouse | 800 mg/m³ | Deaths occurred | HDDC | [1][8] |

| 13-week | Rat, Mouse | 5 mg/m³ | No-Observed-Adverse-Effect-Level (NOAEL) for respiratory damage | HDDC | [1][8] |

Summary of Toxicological Effects: The toxicity of 1,6-Hexanediamine dihydrochloride is primarily due to its irritant properties, with effects localized to the nose and airways upon inhalation.[1][8] It can cause severe skin burns and eye damage.[7] Studies have shown that it is not genotoxic and has no adverse effects on reproduction in rats and mice.[1][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines the experimental design for key toxicity studies conducted by the National Toxicology Program (NTP) on 1,6-Hexanediamine dihydrochloride.

2-Week Inhalation Studies

-

Test Animals: 5 rats and 5 mice of each sex per group.

-

Exposure: Whole-body inhalation exposure to 0, 10, 30, 89, 267, or 800 mg/m³ of HDDC for 6 hours per day for 12 days.

-

Observations: Daily monitoring for clinical signs of toxicity. Body weights were recorded at the start and end of the study.

-

Endpoint Analysis: Gross and microscopic examination of tissues, with a focus on the respiratory tract.[1]

13-Week Inhalation Studies

-

Test Animals: Rats and mice.

-

Exposure: Inhalation exposure to varying concentrations of HDDC.

-

Endpoint Analysis: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) for respiratory damage.[1][8]

Handling and Storage Precautions

Proper handling and storage procedures are critical to minimize exposure and ensure safety in a laboratory or research setting.

Engineering Controls

-

Ensure adequate ventilation to control airborne concentrations.[6][11]

-

Provide eyewash stations and safety showers in close proximity to the workstation.[10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[6][11]

-

Skin Protection: Handle with chemical-resistant gloves (inspect before use). Wear a lab coat or other protective clothing to prevent skin contact.[6][11]

-

Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[11][12]

Handling Procedures

-

Wash hands thoroughly after handling.[6]

Storage Conditions

-

Keep the container tightly closed.[6]

-

The substance is hygroscopic; store under an inert gas if necessary.[6][9]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Spill and Disposal Procedures

Proper management of spills and waste is essential for environmental and personnel safety.

Spill Response

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Evacuate personnel to safe areas.[11]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[6]

-

Environmental Precautions: Prevent the product from entering drains.[6][9]

Waste Disposal

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6]

-

Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Conclusion

1,6-Hexanediamine dihydrochloride is a valuable chemical intermediate with defined hazards. A thorough understanding of its safety data and strict adherence to handling, storage, and disposal protocols are paramount for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive foundation for the safe and responsible use of this compound in a professional setting.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | 6055-52-3 [chemicalbook.com]

- 3. Cas 6055-52-3,1,6-HEXANEDIAMINE DIHYDROCHLORIDE | lookchem [lookchem.com]

- 4. 1,6-Diaminohexane dihydrochloride | C6H18Cl2N2 | CID 2786615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. westliberty.edu [westliberty.edu]

- 12. archpdfs.lps.org [archpdfs.lps.org]

Synthesis and Purification of 1,6-Hexanediamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 1,6-hexanediamine (B7767898) dihydrochloride (B599025), a key intermediate in various industrial and pharmaceutical applications. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical processes.

Introduction

1,6-Hexanediamine dihydrochloride, also known as hexamethylenediamine (B150038) dihydrochloride, is a white crystalline solid that is freely soluble in water.[1][2] It serves as a crucial monomer in the production of nylon and other polyamides and is an intermediate in the synthesis of various active pharmaceutical ingredients.[2] The purity of 1,6-hexanediamine dihydrochloride is critical for these applications, necessitating well-defined synthesis and purification protocols.

Synthesis of 1,6-Hexanediamine Dihydrochloride

The most common and straightforward method for the synthesis of 1,6-hexanediamine dihydrochloride is the reaction of 1,6-hexanediamine (also known as hexamethylenediamine) with hydrochloric acid. The free base, 1,6-hexanediamine, is typically produced industrially by the hydrogenation of adiponitrile.[3]

Synthesis Pathway

The synthesis involves a simple acid-base reaction where the two primary amine groups of 1,6-hexanediamine are protonated by hydrochloric acid to form the dihydrochloride salt.

Caption: Synthesis of 1,6-hexanediamine dihydrochloride.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

1,6-Hexanediamine (H₂N(CH₂)₆NH₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Methanol (B129727) (CH₃OH)

-

Acetone (B3395972) ((CH₃)₂CO)

Procedure:

-

In a well-ventilated fume hood, dissolve 116 g (1.0 mole) of 1,6-hexanediamine in 145 mL of methanol in a 1-liter beaker.

-

While stirring the solution and cooling the beaker in an ice bath to maintain the temperature below 30°C, slowly add 175 mL of concentrated hydrochloric acid from a dropping funnel.

-

Precipitate the 1,6-hexanediamine dihydrochloride by slowly adding the reaction mixture to approximately 2 liters of acetone with vigorous stirring.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with 100 mL of cold acetone.

-

Dry the product in a vacuum oven at 75°C for 12-18 hours.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 90-99% | Organic Syntheses |

| Melting Point | 256-257 °C | [2] |

| Appearance | Almost white crystalline powder | [2] |

Purification of 1,6-Hexanediamine Dihydrochloride

Purification of 1,6-hexanediamine dihydrochloride is typically achieved by recrystallization. The choice of solvent is critical to ensure high recovery of the purified product. Water and ethanol (B145695) are commonly recommended solvents for this purpose.[2]

Purification Workflow

The general workflow for the purification of 1,6-hexanediamine dihydrochloride via recrystallization is depicted below.

Caption: Purification by recrystallization workflow.

Experimental Protocol (Representative)

This representative protocol is based on general recrystallization principles for amine salts.

Materials:

-

Crude 1,6-hexanediamine dihydrochloride

-

Deionized water or 95% Ethanol

-

Activated carbon (optional, for colored impurities)

Procedure:

-

Place the crude 1,6-hexanediamine dihydrochloride in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (water or ethanol) to the flask.

-

Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

-

If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated carbon.

-

Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 70-80°C) until a constant weight is achieved.

Quality Control and Analysis

The purity of 1,6-hexanediamine dihydrochloride can be assessed using various analytical techniques.

Titration Methods

Non-Aqueous Titration:

This method is suitable for the assay of amine salts. The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, and titrated with a strong acid, such as perchloric acid.[4] For hydrochloride salts, mercuric acetate (B1210297) is often added to replace the chloride ion with the more weakly basic acetate ion.[5]

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid

-

Solvent: Glacial acetic acid

-

Indicator: Crystal violet (color change from violet to blue-green at the endpoint)[5]

-

Endpoint Detection: Visual or potentiometric

Argentometric Titration:

This method is used to determine the chloride content of the salt. The sample is dissolved in water and titrated with a standardized solution of silver nitrate.

-

Titrant: 0.1 N Silver nitrate

-

Indicator: Potassium chromate (B82759) (Mohr's method) or an adsorption indicator like fluorescein (B123965) (Fajans' method).

-

Endpoint Detection: Formation of a colored precipitate (red-brown silver chromate in Mohr's method) or a color change on the surface of the precipitate.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and identify potential impurities. A reversed-phase method is typically employed.

Representative HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., ~200-210 nm) or a derivatization agent for enhanced detection. |

| Injection Volume | 10-20 µL |

Purity Data of Commercially Available Product

| Parameter | Specification | Reference |

| Purity (Non-aqueous Titration) | >98.0% | |

| Purity (Argentometric Titration) | >98.0% | |

| Assay (Commercial Grade) | 99% |

Conclusion

The synthesis of 1,6-hexanediamine dihydrochloride is a robust and high-yielding process. Subsequent purification by recrystallization from water or ethanol effectively removes impurities, yielding a high-purity product suitable for demanding applications in the chemical and pharmaceutical industries. A combination of titration and chromatographic methods can be employed to ensure the quality and purity of the final product. This guide provides a comprehensive framework for the synthesis, purification, and analysis of 1,6-hexanediamine dihydrochloride, empowering researchers and professionals in their scientific endeavors.

References

In-Depth Technical Guide to the Spectral Data of 1,6-Hexanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 1,6-hexanediamine (B7767898) dihydrochloride (B599025). Detailed experimental protocols and tabulated data are presented to support research and development activities.

Core Spectral Data

The following sections present the key spectral data for 1,6-hexanediamine dihydrochloride, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of 1,6-hexanediamine dihydrochloride provide characteristic signals corresponding to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,6-hexanediamine dihydrochloride was acquired in Deuterium Oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.016 | Triplet | -CH₂- adjacent to the ammonium (B1175870) group (-NH₃⁺) |

| 1.694 | Quintet | -CH₂- beta to the ammonium group |

| 1.436 | Quintet | -CH₂- gamma to the ammonium group |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 1,6-hexanediamine dihydrochloride was also recorded in D₂O. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 40.25 | Carbon adjacent to the ammonium group (-NH₃⁺) |

| 27.21 | Carbon beta to the ammonium group |

| 25.82 | Carbon gamma to the ammonium group |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. The IR spectrum of 1,6-hexanediamine dihydrochloride, typically acquired as a solid dispersion in a potassium bromide (KBr) pellet or as a Nujol mull, reveals key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong | N-H stretching of the ammonium group (-NH₃⁺) |

| ~2940-2850 | Strong | C-H stretching of methylene (B1212753) groups (-CH₂-) |

| ~1600-1500 | Medium | N-H bending of the ammonium group (-NH₃⁺) |

| ~1470 | Medium | C-H bending of methylene groups (-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For a salt like 1,6-hexanediamine dihydrochloride, the mass spectrum typically reflects the properties of the free base, 1,6-hexanediamine, after the loss of the two molecules of hydrogen chloride during vaporization and ionization. The NIST WebBook provides a reference mass spectrum for the free base (1,6-Hexanediamine)[1].

Expected Fragmentation for 1,6-Hexanediamine (Free Base)

The molecular ion peak for the free base would be at m/z = 116. Common fragmentation patterns for aliphatic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

| m/z | Relative Intensity | Assignment |

| 116 | Low | Molecular Ion [M]⁺ |

| 87 | Moderate | Loss of an ethyl radical |

| 73 | Moderate | Loss of a propyl radical |

| 56 | High | Alpha-cleavage fragment |

| 30 | Very High | [CH₂NH₂]⁺ fragment (base peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of 1,6-hexanediamine dihydrochloride is accurately weighed and dissolved in approximately 0.7 mL of Deuterium Oxide (D₂O).

-

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of 1,6-hexanediamine dihydrochloride is finely ground with about 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture is then transferred to a pellet-forming die.

-

A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet is recorded as the background.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

A small amount of the 1,6-hexanediamine dihydrochloride sample is introduced into the mass spectrometer, typically via a direct insertion probe or by a chromatographic method.

-

Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

Mass Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 10-200

-

Ion Source Temperature: 200-250 °C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of 1,6-hexanediamine dihydrochloride.

Caption: Workflow for spectral analysis of 1,6-hexanediamine dihydrochloride.

References

A Technical Guide to the Polymerization Mechanism of 1,6-Hexanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of 1,6-hexanediamine (B7767898) dihydrochloride (B599025) in polymerization reactions, specifically focusing on its application in the synthesis of polyamides. This document outlines the fundamental principles, reaction kinetics, experimental protocols, and key parameters involved in utilizing this monomer salt for polymer synthesis.

Executive Summary

1,6-Hexanediamine is a foundational monomer in the synthesis of various polyamides, most notably Nylon 6,6 and Nylon 6,10. While it is typically used as a free base, its dihydrochloride salt offers advantages in terms of stability and handling. However, the use of the dihydrochloride form introduces a critical mechanistic step that must be controlled for successful polymerization: in situ neutralization. The protonated amine groups of the dihydrochloride salt are non-nucleophilic and thus unreactive towards electrophilic co-monomers like diacid chlorides. This guide elucidates the essential role of pH control in activating the monomer and details the subsequent polymerization process, primarily through the lens of interfacial polymerization.

The Core Mechanism: pH-Dependent Activation

The polymerization of 1,6-hexanediamine with a diacid chloride (e.g., adipoyl chloride or sebacoyl chloride) is a classic example of nucleophilic acyl substitution, leading to the formation of an amide bond. This reaction is a step-growth or condensation polymerization.[1] The critical distinction when using 1,6-hexanediamine dihydrochloride is that the amine functional groups are in their protonated, non-nucleophilic ammonium (B1175870) salt form (H₃N⁺-(CH₂)₆-N⁺H₃).

The core of the mechanism, therefore, is not the polymerization itself, but the preceding acid-base reaction required to generate the reactive free diamine. This is achieved by introducing a base into the aqueous solution containing the diamine dihydrochloride.

Acid-Base Equilibrium

The reactivity of the diamine is governed by the following equilibrium:

H₃N⁺-(CH₂)₆-N⁺H₃ + 2 OH⁻ ⇌ H₂N-(CH₂)₆-NH₂ + 2 H₂O

For effective polymerization, the pH of the aqueous phase must be raised sufficiently to deprotonate the ammonium groups, thereby generating the free 1,6-hexanediamine. The pKa values for 1,6-hexanediamine are crucial for understanding this step. The approximate pKa values for the conjugate acids (the protonated amines) are around 10.7 and 11.8.[2] To ensure a significant concentration of the neutral, nucleophilic diamine, the pH of the solution must be raised, typically to above 11. This is usually accomplished by adding a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) to the aqueous phase.[3]

Polymerization via Nucleophilic Acyl Substitution

Once the free diamine is generated, it can participate in the polymerization reaction. The most common laboratory synthesis is interfacial polymerization, where the diamine is dissolved in an aqueous phase and the diacid chloride is dissolved in an immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).[4][5]

The polymerization occurs at the interface between the two liquid phases.[6] The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated diamine attacks the electrophilic carbonyl carbon of the diacid chloride.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, and a chloride ion is eliminated as the leaving group.

-

Proton Transfer: A proton is lost from the nitrogen atom, which is neutralized by the base present in the aqueous phase. This step, along with the neutralization of the HCl byproduct, drives the reaction to completion.

This process repeats at both ends of the monomers, leading to the formation of a long polyamide chain, such as Nylon 6,10.

Quantitative Data Overview

Table 1: Reactant Properties and Typical Concentrations

| Parameter | 1,6-Hexanediamine (HMDA) | Sebacoyl Chloride (SC) |

|---|---|---|

| Molar Mass ( g/mol ) | 116.21[7] | 239.14[8] |

| Typical Aqueous Conc. (M) | ~0.4 - 0.5[9][10] | N/A |

| Typical Organic Conc. (M) | N/A | ~0.15 - 0.2[9][11] |

| Solvent | Water (+ Base) | Hexane or Dichloromethane |

Note: When starting with 1,6-hexanediamine dihydrochloride (Molar Mass: 189.13 g/mol ), at least two molar equivalents of a strong base (e.g., NaOH) are required for complete deprotonation.

Table 2: Typical Properties of Nylon 6,10 Synthesized via Interfacial Polymerization

| Property | Value | Units |

|---|---|---|

| Density | 1.08[12] | g/cm³ |

| Tensile Strength | 58[12] | MPa |

| Flexural Modulus | 1.1[12] | GPa |

| Elongation at Break | 300[12] | % |

| Melting Temperature (Tm) | 220 - 230 | °C |

| Water Absorption (Saturation)| ~0.4[12] | % |

The yield and molecular weight of the resulting polymer are highly dependent on reaction conditions such as monomer concentration, stirring rate (if any), temperature, and the efficiency of byproduct neutralization.[13]

Experimental Protocols

The following protocols describe the laboratory-scale synthesis of Nylon 6,10 via unstirred interfacial polymerization, a procedure often referred to as the "Nylon Rope Trick".[9]

Preparation of Monomer Solutions

Aqueous Diamine Solution:

-

Starting with 1,6-Hexanediamine Dihydrochloride: Dissolve 9.45 g (0.05 mol) of 1,6-hexanediamine dihydrochloride in 100 mL of deionized water.

-

Add 4.0 g (0.1 mol) of solid sodium hydroxide pellets slowly while stirring to dissolve. Caution: The dissolution of NaOH is exothermic. This creates a basic aqueous solution of 1,6-hexanediamine.

-

Starting with 1,6-Hexanediamine: Dissolve 5.8 g (0.05 mol) of 1,6-hexanediamine in 100 mL of a 0.5 M sodium hydroxide solution.

Organic Diacid Chloride Solution:

-

In a separate beaker, dissolve 4.0 mL (approx. 4.5 g, 0.019 mol) of sebacoyl chloride in 100 mL of hexane.

Interfacial Polymerization Procedure

-

Pour the aqueous diamine solution into a 250 mL beaker.

-

Carefully and slowly pour the organic diacid chloride solution down the side of the beaker (or down a glass stirring rod) on top of the aqueous solution to form a distinct second layer, minimizing mixing.[14]

-

A film of Nylon 6,10 will form immediately at the interface of the two liquids.[1]

-

Using forceps, carefully grasp the center of the polymer film and pull it upwards slowly and continuously. A continuous "rope" of nylon can be drawn from the interface.

-

The nylon rope can be wound onto a glass rod or a test tube.

-

Wash the collected nylon rope thoroughly with water and then with ethanol (B145695) or acetone (B3395972) to remove unreacted monomers and byproducts.

-

Allow the polymer to dry completely in a fume hood or a low-temperature oven.

Characterization

-

Yield: The theoretical yield can be calculated based on the limiting reagent. The actual yield is determined by weighing the dry polymer.

-

Melting Point: Can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC).

-

Molecular Weight: Can be estimated using techniques like size-exclusion chromatography (SEC) or viscometry.[3]

Conclusion

The use of 1,6-hexanediamine dihydrochloride in polymerization is fundamentally enabled by an in situ acid-base neutralization to generate the reactive free diamine. The core mechanism of action is therefore a two-step process: pH-dependent deprotonation followed by nucleophilic acyl substitution. For researchers and professionals, precise control over the stoichiometry of the added base is paramount to ensure complete activation of the diamine monomer, which in turn dictates the efficiency of the polymerization and the properties of the final polyamide product. The principles and protocols outlined in this guide provide a comprehensive framework for the successful synthesis and understanding of polyamides using this stable and convenient monomer salt.

References

- 1. studylib.net [studylib.net]

- 2. 1,6-Hexamethylenediamine , CP,98.0% , 124-09-4 - CookeChem [cookechem.com]

- 3. terrificscience.org [terrificscience.org]

- 4. researchgate.net [researchgate.net]

- 5. Making nylon: the ‘nylon rope trick’ | Class experiment | RSC Education [edu.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 8. studylib.net [studylib.net]

- 9. Nylon rope trick - Wikipedia [en.wikipedia.org]

- 10. amherst.edu [amherst.edu]

- 11. standring.weebly.com [standring.weebly.com]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Chemical Compatibility of 1,6-Hexanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the chemical compatibility of 1,6-hexanediamine (B7767898) dihydrochloride (B599025). The information herein is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this compound. This guide covers solubility, reactivity with various chemical classes, and compatibility with common laboratory and manufacturing materials.

Physicochemical Properties

1,6-Hexanediamine dihydrochloride is a white to almost white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,6-Hexanediamine Dihydrochloride

| Property | Value | Reference |

| CAS Number | 6055-52-3 | [1][2] |

| Molecular Formula | C₆H₁₈Cl₂N₂ | [2] |

| Molecular Weight | 189.13 g/mol | [2] |

| Melting Point | 256-257 °C (lit.) | [1] |

| Boiling Point | 205 °C at 760 mmHg (decomposes) | [1] |

| Appearance | White to almost white crystalline powder | [1][2] |

| pH | 2.5 - 6.0 (50 g/L in water at 25 °C) | [2] |

Solubility Profile

Table 2: Solubility of 1,6-Hexanediamine (Free Base)

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 490 g/L | 20 | [3] |

| Ethanol | Soluble | Not Specified | [3] |

| Benzene | Soluble | Not Specified | [3] |

| Diethyl Ether | Soluble | Not Specified | [3] |

| n-Hexane | Lower solubility | Not Specified | [3] |

Chemical Reactivity and Incompatibilities

Understanding the chemical reactivity of 1,6-hexanediamine dihydrochloride is crucial for preventing hazardous reactions and ensuring the stability of formulations.

Reactivity with Acids and Bases

As the dihydrochloride salt of a diamine, 1,6-hexanediamine dihydrochloride will react with strong bases to liberate the free diamine. The addition of a strong base will neutralize the hydrochloride, leading to the formation of 1,6-hexanediamine, water, and the corresponding salt of the base.

Reaction with strong acids is not expected under normal conditions as the amine groups are already protonated.

Reactivity with Oxidizing and Reducing Agents

1,6-Hexanediamine dihydrochloride is incompatible with strong oxidizing agents.[4] Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions. The amino groups are susceptible to oxidation, which can lead to the formation of various oxidation products and the release of energy.

Information regarding its reactivity with reducing agents is limited. However, the aliphatic amine structure is generally stable towards common reducing agents.

Thermal Decomposition

Upon heating, 1,6-hexanediamine dihydrochloride can decompose. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4]

A logical diagram illustrating the general chemical incompatibilities is provided below.

Caption: Chemical Incompatibility Overview

Material Compatibility

The compatibility of 1,6-hexanediamine dihydrochloride with various materials is a critical consideration for storage containers, processing equipment, and drug delivery systems. While specific data for this compound is scarce, general guidelines for aliphatic amine salts can be applied. A summary of expected compatibility is provided in Table 3.

Table 3: Material Compatibility Summary

| Material Class | Material | Compatibility Rating | Rationale/Comments |

| Plastics | High-Density Polyethylene (HDPE) | A - Excellent | Generally resistant to weak acids and salts.[5][6] |

| Low-Density Polyethylene (LDPE) | A - Excellent | Generally resistant to weak acids and salts.[5][6] | |

| Polypropylene (PP) | A - Excellent | Good resistance to acidic and salt solutions.[5] | |

| Polyvinyl Chloride (PVC) | B - Good | May show some effects over long-term exposure. | |

| Polytetrafluoroethylene (PTFE) | A - Excellent | Highly inert to a wide range of chemicals.[5] | |

| Metals | Stainless Steel (304, 316) | A - Excellent | Generally resistant to corrosion from salt solutions. |

| Carbon Steel | C - Fair | Susceptible to corrosion in the presence of moisture and salts. | |

| Aluminum | C - Fair | Can be attacked by acidic salt solutions. | |

| Copper | D - Poor | Amines can form complexes with copper, leading to corrosion. | |

| Elastomers | Buna-N (Nitrile) | B - Good | Generally good resistance to aliphatic amines. |

| Viton® (FKM) | A - Excellent | Excellent resistance to a wide range of chemicals. | |

| EPDM | B - Good | Good resistance to salt solutions. |

Rating Key: A - Excellent, B - Good, C - Fair, D - Poor

The following diagram outlines a general workflow for selecting compatible materials.

Caption: Material Selection Workflow

Experimental Protocols for Chemical Compatibility Testing

For a definitive assessment of material compatibility, experimental testing is recommended. The following protocol is based on the principles outlined in ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."[7][8][9][10][11]

Objective

To determine the effect of 1,6-hexanediamine dihydrochloride solution on the physical and mechanical properties of a given material.

Materials and Equipment

-

Test specimens of the material (e.g., tensile bars, disks).

-

Solution of 1,6-hexanediamine dihydrochloride at a relevant concentration.

-

Immersion tanks with temperature control.

-

Analytical balance.

-

Calipers or other dimensional measurement tools.

-

Tensile testing machine.

-

Fume hood.

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Procedure

-

Specimen Preparation:

-

Prepare at least three test specimens of the material to be evaluated.

-

Clean the specimens and dry them thoroughly.

-

Measure and record the initial weight and dimensions of each specimen.

-

-

Immersion:

-

Completely immerse the specimens in the 1,6-hexanediamine dihydrochloride solution within the immersion tank.

-

Ensure specimens are not in contact with each other.

-

Maintain the solution at the desired test temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).

-

-

Post-Immersion Analysis:

-

After the immersion period, carefully remove the specimens from the solution.

-

Rinse the specimens with a suitable solvent (e.g., deionized water) to remove any residual test solution and dry them.

-

Measure and record the final weight and dimensions of each specimen.

-

Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

-

-

Mechanical Property Testing:

-

Conduct tensile testing on the exposed specimens and a set of unexposed control specimens.

-

Determine the tensile strength, elongation at break, and modulus of elasticity.

-

Data Analysis

-

Calculate the percentage change in weight and dimensions.

-

Compare the mechanical properties of the exposed specimens to the control specimens.

-

Summarize the visual observations.

The following diagram illustrates the experimental workflow for compatibility testing.

Caption: Compatibility Testing Workflow

Conclusion

This technical guide provides a comprehensive overview of the chemical compatibility of 1,6-hexanediamine dihydrochloride. Key takeaways for researchers and drug development professionals include its high solubility in water, incompatibility with strong oxidizing agents and bases, and generally good compatibility with a range of plastics and elastomers. For critical applications, it is imperative to conduct specific compatibility testing using protocols such as the one outlined in this guide to ensure the safety, stability, and efficacy of the final product.

References

- 1. Cas 6055-52-3,1,6-HEXANEDIAMINE DIHYDROCHLORIDE | lookchem [lookchem.com]

- 2. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | 6055-52-3 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. calpaclab.com [calpaclab.com]

- 6. cipax.com [cipax.com]

- 7. coirubber.com [coirubber.com]

- 8. infinitalab.com [infinitalab.com]

- 9. Chemical Compatibility ASTM D543 [intertek.com]

- 10. kiyorndlab.com [kiyorndlab.com]

- 11. dokumen.pub [dokumen.pub]

An In-depth Technical Guide to 1,6-Hexanediamine Dihydrochloride

This guide provides essential technical data on 1,6-Hexanediamine dihydrochloride (B599025), a chemical compound relevant to researchers, scientists, and professionals in drug development.

Core Molecular Information

1,6-Hexanediamine dihydrochloride is the dihydrochloride salt of 1,6-Hexanediamine. The addition of two hydrochloride moieties significantly influences its physical and chemical properties, such as its melting point and solubility, making it a stable, water-soluble crystalline solid.

Quantitative Data Summary

The key quantitative data for 1,6-Hexanediamine dihydrochloride are summarized in the table below for easy reference and comparison.

| Parameter | Value | Citations |

| Molecular Formula | C6H18Cl2N2 | [1] |

| Alternate Formula | C6H16N2·2HCl | [2] |

| Molecular Weight | 189.12 g/mol | [1][2] |

| Alternate Molecular Weight | 189.13 g/mol | [3] |

Structural and Component Relationship

The following diagram illustrates the logical relationship between the parent compound, 1,6-Hexanediamine, and its resulting dihydrochloride salt through the addition of hydrochloric acid.

Caption: Formation of 1,6-Hexanediamine Dihydrochloride.

This technical summary provides a concise overview of the fundamental molecular properties of 1,6-Hexanediamine dihydrochloride. For further experimental details and applications, consulting peer-reviewed literature is recommended.

References

A Technical Guide to High-Purity 1,6-Hexanediamine Dihydrochloride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity 1,6-Hexanediamine (B7767898) dihydrochloride (B599025), a crucial building block in various scientific and pharmaceutical applications. This document details commercially available sources, their specifications, and relevant experimental protocols, offering a valuable resource for researchers in organic synthesis, polymer chemistry, and drug delivery system development.

Introduction to 1,6-Hexanediamine Dihydrochloride

1,6-Hexanediamine dihydrochloride (CAS No. 6055-52-3) is the hydrochloride salt of 1,6-hexanediamine. It is a white to almost white crystalline powder that is freely soluble in water.[1][2] Its bifunctional nature, possessing two primary amine groups, makes it a versatile monomer for polymerization reactions and a linker in the synthesis of more complex molecules. In the realm of pharmaceutical and biomedical research, the high-purity grade of this compound is of particular interest for the synthesis of polymers used in drug delivery systems, such as dendrimers and polyamides.

Commercial Suppliers and Specifications

A number of chemical suppliers offer high-purity 1,6-Hexanediamine dihydrochloride. The table below summarizes the specifications from several prominent vendors to facilitate comparison. It is important to note that specifications can vary by batch, and it is always recommended to consult the supplier's certificate of analysis for the most accurate data.

| Supplier | Purity Specification | Analytical Method(s) | Appearance |

| Sigma-Aldrich | 99% | - | - |

| TCI Chemicals | >98.0% (T) | Nonaqueous Titration, Argentometric Titration, NMR[3] | White to Almost white powder to crystal[3] |

| LGC Standards | - | - | - |

| GIHI CHEMICALS | 99% | - | - |

| Parchem | - | - | - |

| Spectrum Chemical | - | - | White to very pale-yellow crystalline powder[4] |

| HANGZHOU LEAP CHEM CO., LTD. | - | - | - |

| LookChem | - | - | - |

Analytical Methods for Quality Control

Ensuring the purity and identity of 1,6-Hexanediamine dihydrochloride is critical for its application in research, particularly in drug development where impurities can have significant consequences. The primary analytical methods employed by suppliers for quality control include:

-

Titration:

-

Nonaqueous Titration: This method is used to determine the purity of the amine salt by titrating it with a standard acid in a non-aqueous solvent. TCI Chemicals specifies this method for their product.[3]

-

Argentometric Titration: This technique is used to quantify the chloride content of the dihydrochloride salt, providing an indirect measure of purity. TCI Chemicals also lists this as a quality control method.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the chemical structure of the compound. ChemicalBook provides a sample ¹H NMR spectrum for 1,6-Hexanediamine dihydrochloride.[5]

-

-

Chromatography:

-

While not always explicitly stated for routine quality control of the dihydrochloride salt, gas chromatography (GC) and thin-layer chromatography (TLC) have been used for the analysis of the free base, 1,6-hexanediamine.[6] High-performance liquid chromatography (HPLC) is another potential method for purity assessment, especially for identifying non-volatile impurities.

-

Applications in Research and Drug Development

The primary utility of high-purity 1,6-Hexanediamine dihydrochloride in a research context lies in its role as a monomer and a linker.

Synthesis of Polyamides

1,6-Hexanediamine is a key monomer, along with a dicarboxylic acid or its derivative, in the synthesis of polyamides, most notably Nylon 6,6. This reaction is a classic example of step-growth polymerization.

Synthesis of Poly(amidoamine) (PAMAM) Dendrimers

In the field of drug delivery, 1,6-Hexanediamine can be used as a building block in the synthesis of PAMAM dendrimers.[7][8] These highly branched, monodisperse macromolecules have a well-defined structure with a large number of surface functional groups, making them ideal candidates for encapsulating and delivering therapeutic agents.[7][9] The synthesis is a divergent process involving repetitive Michael addition and amidation steps.[10]

Experimental Protocols

Representative Protocol for the Synthesis of a Polyamide (Nylon 6,6)

This protocol is a representative example of interfacial polymerization to produce a polyamide.

Materials:

-

1,6-Hexanediamine dihydrochloride

-

Adipoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hexane (or other suitable organic solvent)

-

Deionized water

Procedure:

-

Prepare the Aqueous Phase: Prepare a solution of 1,6-hexanediamine by dissolving the dihydrochloride salt in deionized water and neutralizing it with a stoichiometric amount of sodium hydroxide to form the free diamine.

-

Prepare the Organic Phase: Prepare a solution of adipoyl chloride in hexane.

-

Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface.

-

Polymer Extraction: Gently grasp the polymer film at the center with forceps and pull it out of the beaker. A continuous strand of nylon can be drawn.

-

Washing and Drying: Wash the polymer strand with water and then with a suitable solvent like ethanol (B145695) to remove unreacted monomers and byproducts. Allow the polymer to dry completely.

Visualizations

Supplier Qualification Workflow

The following diagram illustrates a logical workflow for qualifying a commercial supplier of high-purity 1,6-Hexanediamine dihydrochloride for research applications.

Synthesis of a Polyamide (Nylon 6,6)

This diagram illustrates the condensation reaction between 1,6-hexanediamine and adipoyl chloride to form a polyamide chain.

Role in PAMAM Dendrimer Synthesis (Generation 0)

The following diagram shows the initial steps in the divergent synthesis of a PAMAM dendrimer using an ethylenediamine (B42938) core, which can be conceptually extended to using 1,6-hexanediamine as a linker in other dendrimer structures.

References

- 1. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | 6055-52-3 [chemicalbook.com]

- 2. ヘキサメチレンジアミン 二塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,6-Diaminohexane Dihydrochloride | 6055-52-3 | TCI AMERICA [tcichemicals.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE(6055-52-3) 1H NMR spectrum [chemicalbook.com]

- 6. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Poly(amidoamine) - Wikipedia [en.wikipedia.org]

- 8. archivepp.com [archivepp.com]

- 9. Synthesis of Polyamidoamine Dendrimer for Encapsulating Tetramethylscutellarein for Potential Bioactivity Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kirj.ee [kirj.ee]

Methodological & Application

Application Notes and Protocols for Nylon-6,6 Synthesis using 1,6-Hexanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon-6,6 is a synthetic polyamide widely utilized in various industries due to its exceptional strength, durability, and resistance to heat and chemicals.[1][2][3] It is synthesized through the polycondensation of a diamine and a dicarboxylic acid or its derivative.[1][2][4] This document provides detailed application notes and protocols for the synthesis of nylon-6,6 via interfacial polymerization, specifically utilizing 1,6-hexanediamine (B7767898) dihydrochloride (B599025) and adipoyl chloride as the monomers. The use of the dihydrochloride salt of 1,6-hexanediamine necessitates a neutralization step to liberate the free diamine for reaction. Sodium hydroxide (B78521) is used not only to neutralize the hydrochloric acid byproduct of the condensation reaction but also to neutralize the diamine salt at the outset.[3]

Reaction Principle

The synthesis of nylon-6,6 from 1,6-hexanediamine and adipoyl chloride is a classic example of step-growth polymerization, specifically a condensation polymerization where a small molecule, in this case, hydrochloric acid (HCl), is eliminated.[1][2] The reaction occurs at the interface of two immiscible liquid phases, an aqueous phase containing the diamine and a non-polar organic phase containing the diacid chloride.[1][5]